N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which is a part of the compound, has been achieved through a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is noted for being fast, clean, high-yielding, and environmentally benign .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The compound contains a chlorophenyl group, a methoxyimidazopyridazine group, and a dimethoxybenzamide group .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Scientific Research Applications
Antimicrobial and Antineoplastic Activities
Compounds with imidazo[1,2-b]pyridazin motifs have been synthesized and evaluated for their antimicrobial properties. For instance, a series of derivatives incorporating the thiazole ring were synthesized and screened for in vitro antibacterial activity against various bacteria, including Gram-positive and Gram-negative strains, as well as for their inhibitory action against fungi. These thiazole derivatives may offer valuable therapeutic intervention for the treatment of microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Moreover, benzimidazole condensed ring systems, akin to the imidazo[1,2-b]pyridazin structure, have been explored for their antineoplastic activity. A range of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives were synthesized and subjected to in vitro disease human cell screening panel assays. Some derivatives exhibited variable degrees of antineoplastic activity against tested cell lines, highlighting their potential as cancer therapeutics (Abdel-Hafez, 2007).
CNS Activity and Radiolabeling for Imaging
Imidazo[1,2-b]pyridazines, structurally related to the compound of interest, have been synthesized and evaluated for their central nervous system (CNS) activity. These compounds demonstrated the ability to displace [3H]diazepam from rat brain membranes, indicating potential applications in CNS disorder treatment and research (Barlin, Davies, Davis, & Harrison, 1994).
Additionally, radiolabeled nonpeptide angiotensin II antagonists, including those with imidazo[4,5-b]pyridin motifs, were developed for angiotensin II, AT1 receptor imaging. Such compounds, prepared by C-11 methylation, demonstrated potent and selective ligand characteristics for the AT1 receptor, underscoring their utility in medical imaging to study receptor distribution and activity (Hamill et al., 1996).
Future Directions
Properties
IUPAC Name |
N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O4/c1-29-18-6-4-5-14(21(18)31-3)22(28)25-16-11-13(7-8-15(16)23)17-12-27-19(24-17)9-10-20(26-27)30-2/h4-12H,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZCNLIKFRNQPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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